molecular formula C10H8N2O3 B13219869 2-(4-Nitro-phenyl)-3-oxo-butyronitrile

2-(4-Nitro-phenyl)-3-oxo-butyronitrile

Cat. No.: B13219869
M. Wt: 204.18 g/mol
InChI Key: KIMUGGKWRRYWDE-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-3-oxobutanenitrile is an organic compound characterized by the presence of a nitrophenyl group attached to a butanenitrile backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-3-oxobutanenitrile typically involves the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-(4-nitrophenyl)-3-oxobutanenitrile may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.

Major Products Formed

    Reduction: 2-(4-aminophenyl)-3-oxobutanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Complex cyclic or acyclic compounds.

Scientific Research Applications

2-(4-nitrophenyl)-3-oxobutanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)-3-oxobutanenitrile: A reduced form of the compound with an amino group instead of a nitro group.

    2-(4-nitrophenyl)-3-oxobutanal: A related compound with an aldehyde group instead of a nitrile group.

Uniqueness

2-(4-nitrophenyl)-3-oxobutanenitrile is unique due to the presence of both a nitro group and a nitrile group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-(4-nitrophenyl)-3-oxobutanenitrile

InChI

InChI=1S/C10H8N2O3/c1-7(13)10(6-11)8-2-4-9(5-3-8)12(14)15/h2-5,10H,1H3

InChI Key

KIMUGGKWRRYWDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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